Class-Level Kinase Inhibition of para-Trifluoromethyl Benzamide Scaffolds Relative to Unsubstituted Analogs
Compounds of the trifluoromethyl-substituted benzamide class, including those with thiazinane dioxide moieties, have been disclosed as inhibitors of ephrin receptor kinases (e.g., EphB4), c-Src, KDR, and other tyrosine kinases [1]. While specific IC₅₀ data for CAS 899994-39-9 has not been published, the patent family demonstrates that introduction of a para-trifluoromethyl group on the benzamide ring consistently increases inhibitory potency against EphB4 kinase compared to unsubstituted benzamide controls. This class-level trend supports the selection of para-CF₃-substituted members for kinase-focused screening cascades.
| Evidence Dimension | EphB4 kinase inhibition (class-level trend) |
|---|---|
| Target Compound Data | Not specifically reported; inferred from patent class data |
| Comparator Or Baseline | Unsubstituted benzamide analogs in patent US20080096883 |
| Quantified Difference | Not quantified for this specific compound; trend observed across patent examples |
| Conditions | Biochemical kinase assays (patent US20080096883) |
Why This Matters
Class-level evidence provides a rational basis for including this compound in kinase panels, but users must verify activity experimentally before drawing conclusions about selectivity.
- [1] Caravatti, G. et al. Trifluoromethyl substituted benzamides as kinase inhibitors. U.S. Patent Application US20080096883 A1, published April 24, 2008. View Source
